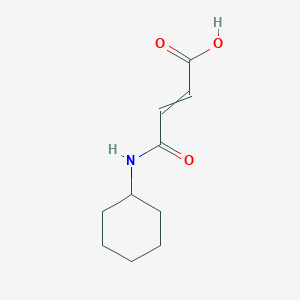![molecular formula C10H14ClNO2 B3033778 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol CAS No. 1178638-18-0](/img/structure/B3033778.png)
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol
概要
説明
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol is an organic compound that belongs to the class of ethanolamines It features a chlorophenyl group attached to an ethan-1-ol backbone, with a hydroxyethylamino substituent
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorobenzaldehyde and 2-aminoethanol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, with the condensation reaction occurring at room temperature and the reduction step requiring slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in polar aprotic solvents.
Major Products:
Oxidation: Formation of 1-(4-chlorophenyl)-2-[(2-oxoethyl)amino]ethan-1-ol.
Reduction: Formation of 1-(4-chlorophenyl)-2-[(2-aminoethyl)amino]ethane.
Substitution: Formation of 1-(4-substituted phenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism by which 1-(4-chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
類似化合物との比較
1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
1-(4-Methylphenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in 1-(4-chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol can influence its reactivity and biological activity, making it distinct from its analogs with different substituents.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c11-9-3-1-8(2-4-9)10(14)7-12-5-6-13/h1-4,10,12-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPIUSUTOSZVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCCO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3033697.png)


![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B3033703.png)
![7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3033704.png)


![1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid](/img/structure/B3033712.png)
![(1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3033713.png)
![{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B3033714.png)


